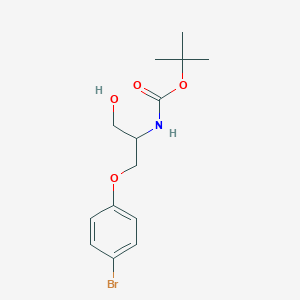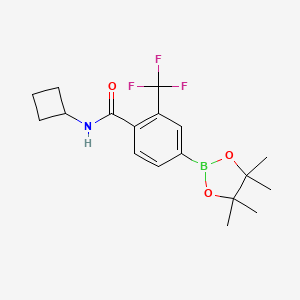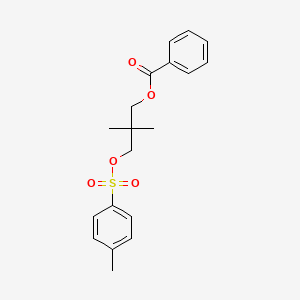
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group, a bromophenoxy moiety, and a hydroxypropan-2-yl carbamate group, which contribute to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butyl carbamate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromophenoxy moiety can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of tert-Butyl (1-(4-bromophenoxy)-3-oxopropan-2-yl)carbamate.
Reduction: Formation of tert-Butyl (1-(4-phenoxy)-3-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-Butyl (1-(4-substituted phenoxy)-3-hydroxypropan-2-yl)carbamate.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy moiety can bind to specific sites on proteins, modulating their activity. The hydroxypropan-2-yl carbamate group may also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl (1-(4-chlorophenoxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-(4-fluorophenoxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-(4-methylphenoxy)-3-hydroxypropan-2-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate exhibits unique reactivity due to the presence of the bromine atom. This allows for specific substitution reactions that are not possible with other halogenated analogs. Additionally, the combination of the bromophenoxy and hydroxypropan-2-yl carbamate groups provides a distinct set of interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[1-(4-bromophenoxy)-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(18)16-11(8-17)9-19-12-6-4-10(15)5-7-12/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLMLBHXQFZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)









